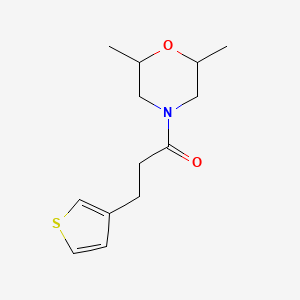![molecular formula C18H19NO2 B7515134 [3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a synthetic compound that belongs to the family of indole-based compounds, and it has been found to possess several interesting properties that make it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of MMPI involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which in turn leads to an increase in dopaminergic neurotransmission. The increased dopaminergic neurotransmission is thought to be responsible for the observed effects of MMPI on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its ability to modulate dopaminergic neurotransmission. MMPI has been found to increase locomotor activity, enhance cognitive function, and produce a state of euphoria in animal models. These effects are thought to be mediated by the increased dopaminergic neurotransmission in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMPI in laboratory experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MMPI is its relatively short half-life, which limits its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on MMPI. One area of interest is the potential use of MMPI in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of new analogs of MMPI with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
Conclusion:
In conclusion, MMPI is a valuable tool for scientific research due to its ability to modulate dopaminergic neurotransmission. Its potential applications in the field of neuroscience make it a promising candidate for the development of new treatments for neurological disorders. Further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
Synthesemethoden
The synthesis of MMPI involves the reaction of 3-(methoxymethyl)phenylhydrazine with 2-methyl-2,3-dihydroindole-1-carboxylic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain the final product, MMPI.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MMPI is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This property of MMPI makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[3-(methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-10-15-7-3-4-9-17(15)19(13)18(20)16-8-5-6-14(11-16)12-21-2/h3-9,11,13H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAYFAYUJWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)








![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)
